molecular formula C12H17N3O B8301272 4-Acetamido-1-(2-pyridyl) piperidine

4-Acetamido-1-(2-pyridyl) piperidine

Cat. No.: B8301272
M. Wt: 219.28 g/mol
InChI Key: OLFSWZFZIXYBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamido-1-(2-pyridyl) piperidine (CAS 77145-38-1) is a chemical compound with the molecular formula C12H17N3O. It features a piperidine ring, a fundamental scaffold in medicinal chemistry, substituted with a 2-pyridyl group at the nitrogen atom and an acetamido group at the 4-position. The piperidine ring is one of the most significant heterocycles found in U.S. FDA-approved pharmaceuticals, valued for its versatility and presence in a wide range of biologically active molecules . The specific substitution pattern on this core structure makes it a valuable intermediate for the synthesis and exploration of novel compounds with potential pharmacological activity. Compounds incorporating both the acetamide functional group and nitrogen-containing heterocycles like piperidine and pyridine have been widely reported to possess notable antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacterial species . Furthermore, such molecular frameworks are investigated for various other therapeutic areas, including as inhibitors of cancer-associated enzymes like carbonic anhydrase IX and XII, which are overexpressed in solid tumors , and as inhibitors of monoamine oxidase (MAO) enzymes, relevant to neurodegenerative diseases . The structure of this compound provides multiple sites for further chemical modification, allowing researchers to develop structure-activity relationships (SAR) and optimize properties like potency and selectivity. It is intended for use in chemical synthesis, method development (such as microwave-assisted synthesis ), and biological screening in a laboratory setting. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(1-pyridin-2-ylpiperidin-4-yl)acetamide

InChI

InChI=1S/C12H17N3O/c1-10(16)14-11-5-8-15(9-6-11)12-4-2-3-7-13-12/h2-4,7,11H,5-6,8-9H2,1H3,(H,14,16)

InChI Key

OLFSWZFZIXYBQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCN(CC1)C2=CC=CC=N2

Origin of Product

United States

Scientific Research Applications

Table 1: Synthesis Overview

Step Reagents Conditions
AcylationAcetic anhydrideOrganic solvent (DCM)
Base NeutralizationTriethylamineStirring at room temperature

Pharmacological Activities

Research has indicated that 4-acetamido-1-(2-pyridyl) piperidine exhibits a range of biological activities, making it a candidate for drug development. Its structural features allow it to interact with various biological targets, leading to potential therapeutic effects.

  • Antimicrobial Properties : Studies have shown that piperidine derivatives possess antimicrobial activity. For instance, derivatives similar to this compound have been tested against resistant strains of bacteria and fungi, demonstrating efficacy in inhibiting growth and survival .
  • Anticancer Activity : The compound's ability to induce apoptosis in cancer cells has been documented. Research indicates that certain piperidine derivatives can disrupt cell cycle progression and promote cell death in various cancer cell lines .
  • Neurological Applications : Piperidine derivatives are known for their role in treating neurological disorders. The compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety .

Case Studies

Several studies highlight the applications of this compound in drug development:

  • Case Study 1 : A study investigated the compound's effectiveness against Candida auris, a resistant fungal pathogen. Results showed that it inhibited fungal growth and induced cell death through apoptotic pathways .
  • Case Study 2 : In another study focused on neuropharmacology, researchers evaluated the compound's effects on cognitive functions in animal models. The findings suggested improvements in memory retention and learning capabilities, indicating potential use in treating cognitive decline .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine vs. Morpholine Derivatives

Replacing the piperidine ring with a morpholine ring (as in compounds 4 and 5 from ) significantly reduces inhibitory activity against cholinesterase enzymes. Molecular docking studies reveal that morpholine analogs lose critical interactions with residues like Ser122, Tyr70, and Trp279, resulting in weaker binding to the enzyme active site. For example, compound 5 (morpholine analog) exhibits 10–20% lower inhibitory potency compared to piperidine-based compounds 1–3. This underscores the importance of the piperidine ring’s nitrogen atom geometry and basicity in maintaining enzyme interactions .

Piperidine vs. Pyridine Ligands in Platinum Complexes

In platinum-based photochemotherapeutic agents, replacing a piperidine ligand with pyridine (as in complexes 4 and 6 from ) alters hydrophobicity and biological activity. The piperidine-containing complex (logP = -1.16) is more lipophilic than its pyridine counterpart (logP = -1.84), enhancing cellular uptake. While both compounds show similar cytotoxicity under light activation, the piperidine complex induces faster antiproliferative effects and greater DNA conformational changes (24° unwinding vs. 18° for pyridine). This highlights how nitrogen-heterocycle substitutions influence both physicochemical and pharmacodynamic profiles .

Substituent Effects on Piperidine Derivatives

Patents (Evidences 3–4) describe diverse piperidine derivatives with substituents like ethyl, hydroxyethyl, and methyl groups. These modifications adjust logP, solubility, and binding affinity. For instance, ethyl or hydroxyethyl groups increase hydrophobicity, while methyl groups enhance metabolic stability. The acetamido group in 4-Acetamido-1-(2-pyridyl) piperidine may similarly improve target engagement through hydrogen-bonding interactions, a feature absent in simpler alkyl-substituted analogs .

Key Physicochemical Metrics

Compound Structure Feature logP Hydrogen Bond Acceptors TPSA (Ų) Reference
This compound Piperidine + 2-pyridyl + acetamido N/A 5 ~75
Platinum-piperidine complex Piperidine ligand -1.16 6 85
Platinum-pyridine complex Pyridine ligand -1.84 5 75
Ethyl 2-(piperidin-4-yl)acetate Piperidine + ethyl ester ~0.89* 3 45

*Estimated from ; TPSA = Topological Polar Surface Area.

Research Findings and Implications

  • Structural Flexibility : The piperidine ring’s conformational flexibility allows optimal positioning of substituents for target binding, whereas rigid morpholine or pyridine systems reduce adaptability .
  • Hydrogen-Bonding vs.
  • Therapeutic Potential: Combining pyridine’s π-stacking with piperidine’s basicity and acetamido’s polarity makes this compound a promising scaffold for central nervous system (CNS) drugs or enzyme-targeted therapies.

Preparation Methods

Alkylation of Piperidine with 2-Pyridyl Groups

The attachment of the 2-pyridyl group to the piperidine nitrogen is typically achieved via nucleophilic substitution or transition metal-catalyzed coupling.

Nucleophilic Substitution with 2-Halopyridines

Piperidine reacts with 2-chloropyridine in the presence of a strong base such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK). This method, adapted from patent literature, proceeds via an SN2 mechanism:

Piperidine+2-ChloropyridineNaNH2,Toluene1-(2-Pyridyl)Piperidine+NaCl\text{Piperidine} + \text{2-Chloropyridine} \xrightarrow{\text{NaNH}_2, \text{Toluene}} \text{1-(2-Pyridyl)Piperidine} + \text{NaCl}

Conditions :

  • Solvent: Toluene or tetrahydrofuran (THF).

  • Temperature: Reflux (110°C for toluene).

  • Yield: 60–75% after purification.

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed coupling between piperidine and 2-bromopyridine is employed:

Piperidine+2-BromopyridinePd(OAc)2,Xantphos,Cs2CO31-(2-Pyridyl)Piperidine\text{Piperidine} + \text{2-Bromopyridine} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{Cs}2\text{CO}_3} \text{1-(2-Pyridyl)Piperidine}

Conditions :

  • Catalyst: Palladium acetate (Pd(OAc)₂) with Xantphos ligand.

  • Base: Cesium carbonate (Cs₂CO₃).

  • Solvent: 1,4-Dioxane.

  • Yield: 80–90%.

Introduction of the 4-Acetamido Group

Functionalizing the 4-position of the piperidine ring requires either pre-installation of an amino group followed by acylation or direct electrophilic substitution.

Reductive Amination of 4-Piperidone

4-Piperidone is converted to 4-aminopiperidine via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN):

4-PiperidoneNH4OAc,NaBH3CN,MeOH4-Aminopiperidine\text{4-Piperidone} \xrightarrow{\text{NH}4\text{OAc}, \text{NaBH}3\text{CN}, \text{MeOH}} \text{4-Aminopiperidine}

Conditions :

  • Solvent: Methanol.

  • Temperature: Room temperature, 12–24 hours.

  • Yield: 70–85%.

Acylation of 4-Aminopiperidine

The 4-amino group is acetylated using acetic anhydride or acetyl chloride under basic conditions:

4-Aminopiperidine+Ac2OEt3N,DCM4-Acetamidopiperidine\text{4-Aminopiperidine} + \text{Ac}2\text{O} \xrightarrow{\text{Et}3\text{N}, \text{DCM}} \text{4-Acetamidopiperidine}

Conditions :

  • Base: Triethylamine (Et₃N).

  • Solvent: Dichloromethane (DCM).

  • Yield: 90–95%.

Integration of Substituents: Final Assembly

Combining the above steps, the full synthesis of 4-acetamido-1-(2-pyridyl)piperidine involves:

  • Synthesis of 1-(2-pyridyl)piperidine via alkylation or coupling.

  • Introduction of the 4-amino group via reductive amination.

  • Acylation to form the acetamido moiety.

Example Protocol :

  • Alkylation : 1-(2-Pyridyl)piperidine is synthesized using Buchwald-Hartwig amination (80% yield).

  • Reductive Amination : The intermediate 4-piperidone derivative is converted to 4-amino-1-(2-pyridyl)piperidine (75% yield).

  • Acylation : Acetylation with acetic anhydride yields the final product (90% yield).

Advanced Methodologies and Catalytic Systems

Ring-Closing Metathesis (RCM)

Grubbs catalyst-mediated RCM constructs the piperidine ring with pre-installed substituents:

Diene precursorGrubbs II,CH2Cl24-Acetamido-1-(2-Pyridyl)Piperidine\text{Diene precursor} \xrightarrow{\text{Grubbs II}, \text{CH}2\text{Cl}2} \text{4-Acetamido-1-(2-Pyridyl)Piperidine}

Advantages :

  • Avoids multi-step functionalization.

  • Enables stereochemical control.

Yield : 50–60% due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates acylation and cyclization steps, reducing reaction times from hours to minutes:

4-Amino-1-(2-Pyridyl)Piperidine+Ac2OMicrowave,120C4-Acetamido Derivative\text{4-Amino-1-(2-Pyridyl)Piperidine} + \text{Ac}_2\text{O} \xrightarrow{\text{Microwave}, 120^\circ\text{C}} \text{4-Acetamido Derivative}

Yield : 85–92% in 15 minutes.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Large-scale synthesis employs flow chemistry to enhance efficiency:

  • Alkylation : Tubular reactors with Pd/C catalysts achieve 95% conversion.

  • Acylation : Microreactors minimize side product formation (yield: 93%).

Solvent and Reagent Optimization

  • Solvents : Ethyl acetate and isopropanol replace toxic chlorinated solvents.

  • Bases : Potassium carbonate (K₂CO₃) reduces cost compared to cesium salts.

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 1H, pyridyl-H), 3.85 (m, 1H, piperidine-H), 2.05 (s, 3H, acetamido-CH₃).

  • MS (ESI) : m/z 220.1 [M+H]⁺.

Purity and Yield Comparison

MethodYield (%)Purity (%)
Buchwald-Hartwig8098
Reductive Amination7595
Microwave Acylation9099

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Acetamido-1-(2-pyridyl) piperidine, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis approach is typical for piperidine derivatives. For example, analogous compounds like PTH-AB-PY (a pyridyl-piperidine derivative) were synthesized via formylation and nucleophilic substitution using DMF/POCl₃ and piperidine bases . To optimize yield, parameters such as reaction temperature (e.g., 0–5°C for exothermic steps), solvent polarity (e.g., dichloromethane for phase separation), and stoichiometric ratios (e.g., 1.2 equivalents of 2-pyridyl acetonitrile) should be systematically tested. Intermediate characterization via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (as in ’s assay protocol) ensures purity before proceeding .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Chromatography : Reverse-phase HPLC with ammonium acetate buffer (pH 6.5) for polar compounds, as described in pharmacopeial assays .
  • Spectroscopy : <sup>1</sup>H NMR (to confirm pyridyl proton signals at δ 8.3–8.5 ppm) and FT-IR (amide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to verify molecular weight (C₁₂H₁₇N₃O: calc. 231.14) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : While specific toxicity data for this compound is limited, piperidine derivatives generally require:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine powders .
  • Storage : In airtight containers under dry, inert conditions (e.g., argon) to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug discovery contexts?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., neurotransmitter receptors) by aligning the pyridyl group’s electron-rich π-system with hydrophobic binding pockets .
  • DFT Calculations : Assess the amide group’s hydrogen-bonding potential using Gaussian at the B3LYP/6-31G* level .
  • MD Simulations : Model stability in aqueous solutions (e.g., using GROMACS) to predict solubility and aggregation behavior .

Q. What experimental strategies resolve contradictions in stability data for piperidine derivatives under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products (e.g., deacetylated intermediates) .
  • pH-Dependent Solubility Tests : Use shake-flask methods with buffers (pH 1–10) to correlate stability with ionization states .
  • Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life at room temperature from accelerated stability data (40°C/75% RH) .

Q. How can researchers design experiments to study the compound’s interaction with biological membranes or enzymes?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers or enzymes on sensor chips to measure binding affinity (KD) in real-time .
  • Fluorescence Quenching : Monitor tryptophan residues in proteins using steady-state fluorescence to infer binding constants .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Q. What advanced techniques validate the compound’s role in catalytic or coordination chemistry applications?

  • Methodological Answer :

  • X-ray Crystallography : Resolve coordination geometries with transition metals (e.g., Zn²⁺ or lanthanides) using synchrotron radiation .
  • EPR Spectroscopy : Detect radical intermediates if the compound participates in redox reactions (e.g., analogous to TEMPO derivatives) .
  • Cyclic Voltammetry : Measure redox potentials in non-aqueous solvents (e.g., acetonitrile) to assess electron-transfer capabilities .

Methodological Considerations for Data Analysis

Q. How should researchers address variability in synthetic yields across batches?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., catalyst loading, solvent volume) .
  • Statistical Process Control (SPC) : Apply control charts to monitor yield trends and detect outliers .
  • Root-Cause Analysis : Investigate impurities via GC-MS or elemental analysis to trace contamination sources .

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